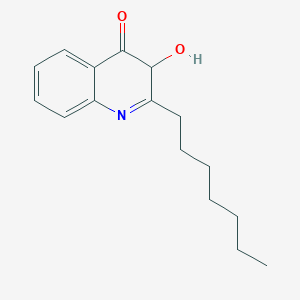

2-heptyl-3-hydroxy-3H-quinolin-4-one

Übersicht

Beschreibung

Quorum sensing signaling molecule used to induce and study the regulation of virulence genes. Quorum sensing is a signaling system used by bacteria to coordinate activity based upon their population density. The system involves the exchange of signaling molecules among bacteria via cell receptors.

2-heptyl-3-hydroxy-4(1H)-Quinolone is a quorum-sensing signaling molecule produced by P. aeruginosa in response to increasing cell density. It increases expression of the lasB gene, which encodes the virulence factor elastase, in P. aeruginosa (EC50 = ~30 µM in a reporter cell assay). 2-heptyl-3-hydroxy-4(1H)-Quinolone (60 µM) increases secretion of the metabolite pyocyanin and the lectin PA-IL, as well as increases biofilm production in P. aeruginosa populations. It also reduces iron levels in P. aeruginosa growth media when used at a concentration of 40 µM and acts as an iron chelator in a Fe(III)-sulfate solution.

Wirkmechanismus

Target of Action

The primary target of 2-heptyl-3-hydroxy-3H-quinolin-4-one, also known as 2-heptyl-3-hydroxyquinolin-4(1H)-one or ACMC-20mby7, is the quorum sensing system in bacteria . This compound functions as an intercellular signal and is a key component of the signaling system used by bacteria to coordinate activity based on their population density .

Mode of Action

The compound interacts with its targets by being involved in the exchange of signaling molecules among bacteria via cell receptors . It is a quorum sensing-regulated virulence factor used to induce and study the regulation of virulence genes .

Biochemical Pathways

The affected biochemical pathway is the quorum sensing pathway . This pathway involves the exchange of signaling molecules among bacteria, allowing them to coordinate their behavior based on population density . The downstream effects include the regulation of virulence genes, such as those involved in iron scavenging .

Result of Action

The molecular and cellular effects of the compound’s action include the induction of virulence genes and the promotion of biofilm formation . It can also reduce the iron content in the culture medium, acting as an iron chelator at a concentration of 40μM .

Action Environment

The action of this compound is influenced by environmental factors such as population density of the bacteria . The compound’s action, efficacy, and stability may also be affected by factors such as pH, temperature, and the presence of other signaling molecules.

Biochemische Analyse

Biochemical Properties

2-Heptyl-3-hydroxy-3H-quinolin-4-one can function as an intercellular signal . It is involved in the exchange of signaling molecules among bacteria via cell receptors .

Cellular Effects

The compound has been shown to have effects on various types of cells and cellular processes . It influences cell function by regulating the production of virulence factors . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Biologische Aktivität

2-Heptyl-3-hydroxy-3H-quinolin-4-one, commonly known as PQS (Pseudomonas Quinolone Signal), is a significant quorum sensing molecule produced by Pseudomonas aeruginosa. This compound plays a critical role in bacterial communication and has garnered attention for its biological activities, particularly in the context of antimicrobial properties and interactions with host organisms.

- Chemical Formula : CHNO

- Molecular Weight : 259.34 g/mol

- CAS Number : 108985-27-9

PQS functions primarily through quorum sensing , a process that allows bacteria to coordinate behavior based on population density. It binds to specific receptors in bacterial cells, influencing gene expression related to virulence and biofilm formation. The compound's interaction with host cells has also been documented, suggesting potential implications for immune response modulation.

Antimicrobial Properties

Research indicates that PQS exhibits significant antimicrobial activity against various pathogens. It has been shown to disrupt biofilm formation in Pseudomonas aeruginosa, which is crucial for its virulence and resistance to antibiotics. In a study, PQS analogs demonstrated the ability to reduce biofilm mass by approximately 25% and inhibit pyocyanin production, a marker of virulence, by over 70% at certain concentrations .

Interaction with Host Cells

PQS has been found to interact with host cell receptors, stimulating innate immune responses. For instance, low micromolar concentrations of PQS inhibited polyphosphoinositide hydrolysis in mouse brain slices and affected cAMP formation, indicating its potential role in modulating central nervous system functions . This suggests that PQS not only serves bacterial communication but may also influence host-pathogen interactions.

Study 1: Antibiofilm Activity

In a comparative study of quinolone derivatives, PQS was evaluated for its ability to prevent biofilm formation in Pseudomonas aeruginosa PAO1. The results indicated that PQS significantly reduced biofilm formation and was effective in eradicating pre-formed biofilms at concentrations up to 100 μM .

| Compound | Biofilm Reduction (%) | Pyocyanin Inhibition (%) |

|---|---|---|

| PQS | 25 | 70 |

| Compound X | 50 | 60 |

| Compound Y | 30 | 50 |

Study 2: Immune Modulation

Another study explored the effects of PQS on immune cell activity. The findings revealed that PQS could enhance the phagocytic activity of macrophages, thereby increasing bacterial clearance during infections . This highlights the dual role of PQS as both a signaling molecule for bacteria and a modulator of host immune responses.

Wissenschaftliche Forschungsanwendungen

Quorum Sensing and Bacterial Communication

Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior based on population density. 2-heptyl-3-hydroxy-3H-quinolin-4-one is a key signaling molecule in this process, particularly for Pseudomonas aeruginosa. It regulates the expression of virulence factors that enable the bacteria to adapt to various environments and enhance their pathogenicity.

Key Functions:

- Induction of Virulence Genes: PQS is involved in the regulation of genes responsible for iron acquisition and biofilm formation, crucial for bacterial survival and infection establishment .

- Intercellular Signaling: It facilitates communication among bacterial cells, influencing collective behaviors such as biofilm development and virulence factor production .

Neurological Implications

Recent studies have highlighted the impact of PQS on neural functions. Research indicates that low concentrations of PQS can influence signal transduction mechanisms in brain tissues, potentially affecting behavior and neurological processes.

Research Findings:

- PQS was shown to inhibit polyphosphoinositide hydrolysis in mouse brain slices, suggesting a role in modulating cellular signaling pathways .

- Systemic administration of PQS altered locomotor activity and increased immobility in behavioral tests, indicating potential effects on central nervous system functions .

Therapeutic Potential

Given its role in bacterial communication and virulence regulation, this compound has been investigated for its potential therapeutic applications.

Potential Applications:

- Antimicrobial Strategies: Targeting quorum sensing pathways could lead to novel antimicrobial therapies that disrupt bacterial communication and reduce virulence without killing the bacteria directly .

- Modulation of Immune Responses: Understanding how PQS interacts with host immune systems may provide insights into developing treatments for infections caused by Pseudomonas aeruginosa, particularly in immunocompromised patients .

Case Studies and Experimental Evidence

Several studies have documented the effects of PQS on bacterial behavior and host interactions:

Eigenschaften

IUPAC Name |

2-heptyl-3-hydroxy-3H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-3-4-5-6-11-14-16(19)15(18)12-9-7-8-10-13(12)17-14/h7-10,16,19H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNQEHWHRAZAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=NC2=CC=CC=C2C(=O)C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332086 | |

| Record name | 2-heptyl-3-hydroxy-3H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108985-27-9 | |

| Record name | 2-heptyl-3-hydroxy-3H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the 3-hydroxylation of 2-alkylquinolones and their N-oxides differ in Pseudomonas aeruginosa and Mycobacteroides abscessus, and what implications does this have on their interactions?

A: In P. aeruginosa, the enzyme PqsH catalyzes the 3-hydroxylation of 2-heptylquinolin-4(1H)-one (HHQ) to produce PQS, a crucial step in quorum sensing. Conversely, M. abscessus utilizes the PqsH ortholog, AqdB, to initiate the degradation of 2-alkylquinolones (AQs), including PQS, for detoxification []. This difference highlights an antagonistic relationship where P. aeruginosa uses PQS for signaling and virulence, while M. abscessus employs AqdB to neutralize these molecules []. This interplay likely influences the dynamics of these species within polymicrobial infections, such as those found in cystic fibrosis lungs.

Q2: Can Mycobacteroides abscessus degrade the N-oxide forms of 2-alkylquinolones, and if so, what are the enzymatic mechanisms involved?

A: Yes, M. abscessus can degrade the N-oxide forms of AQs, also known as 2-alkyl-4-hydroxyquinoline N-oxides (AQNOs) []. The initial step involves the 3-hydroxylation of the AQNO molecule by the enzyme AqdB. Subsequently, a dioxygenase enzyme named AqdC acts upon the hydroxylated product, leading to the breakdown of the AQNO heterocycle []. This two-step enzymatic process highlights the metabolic capability of M. abscessus in detoxifying and utilizing AQNOs, which are produced by P. aeruginosa and exhibit antibiotic properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.